molecular formula C24H18O5 B11153626 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B11153626
M. Wt: 386.4 g/mol
InChI Key: OECHSQNDUCNNKF-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a phenyl group, and a methoxybenzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate typically involves the esterification of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-ol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C24H18O5/c1-15-21(28-24(26)17-9-6-10-18(13-17)27-2)12-11-19-20(14-22(25)29-23(15)19)16-7-4-3-5-8-16/h3-14H,1-2H3

InChI Key

OECHSQNDUCNNKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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